3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSOZXLRFFDUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, commonly referred to as a designer drug, has garnered attention for its potential biological activities. This compound is structurally related to other amines and has been studied for its pharmacological properties, including its interactions with various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 233.75 g/mol
- Functional Groups : The compound features a tertiary amine group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist in various biochemical pathways.
Potential Targets:
- Adrenergic Receptors : It may influence adrenergic signaling pathways, impacting cardiovascular and central nervous system functions.
- Dopaminergic Pathways : Given its structural similarities to other psychoactive substances, it may modulate dopaminergic activity, affecting mood and behavior.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Stimulant Effects : Similar to other amphetamines, it may enhance alertness and energy levels.
- Mood Enhancement : Potential antidepressant-like effects have been noted in preliminary studies.
- Appetite Suppression : Its use as an appetite suppressant has been explored in some contexts.
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of this compound. Studies have shown that:
- The compound exhibits dose-dependent toxicity in certain in vitro models.
- Acute toxicity assessments indicate significant effects at high concentrations, necessitating careful handling and usage guidelines.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Neuropharmacological Effects :
- A study investigated the effects of this compound on rodent models, revealing increased locomotor activity and reduced anxiety-like behaviors.
- Results indicated a potential for therapeutic use in mood disorders.
- Toxicological Assessment :
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a tertiary amine group, which is significant for its biological activity. Its structure allows it to interact with various neurotransmitter receptors and enzymes, influencing several biochemical pathways. Notably, it is structurally related to other psychoactive substances and has been studied for its stimulant effects, mood enhancement properties, and appetite suppression capabilities.
Research indicates that 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride exhibits several biological activities:
- Adrenergic Receptors : The compound may influence adrenergic signaling pathways, impacting cardiovascular and central nervous system functions.
- Dopaminergic Pathways : Its structural similarities to amphetamines suggest potential modulation of dopaminergic activity, which could affect mood and behavior.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Stimulant Effects : Similar to other amphetamines, it may enhance alertness and energy levels.
- Mood Enhancement : Preliminary studies suggest potential antidepressant-like effects.
- Appetite Suppression : Investigated for use as an appetite suppressant in certain contexts.
Toxicity Studies
Understanding the safety profile of this compound is critical. Toxicological assessments have revealed:
- Dose-dependent toxicity in various in vitro models.
- Significant effects at high concentrations during acute toxicity assessments, necessitating careful handling.
Case Studies
Several studies have evaluated the biological activity of this compound:
Neuropharmacological Effects
A study conducted on rodent models demonstrated increased locomotor activity and reduced anxiety-like behaviors after administration of the compound. These findings indicate a potential therapeutic application in treating mood disorders.
Toxicological Assessment
Further investigations into the compound's toxicity revealed that while it possesses beneficial pharmacological properties, it also carries risks associated with high doses. This necessitates further research into safe usage guidelines.
Research Findings and Insights
Recent literature has explored the broader implications of compounds similar to this compound in medicinal chemistry. For instance:
- Dimethylamine Derivatives : Research highlights the pharmacological activities of dimethylamine derivatives in various therapeutic contexts including antimicrobial and anticancer applications .
| Application Area | Compound Type | Potential Use Cases |
|---|---|---|
| Neuropharmacology | Stimulants | Treatment for mood disorders |
| Weight Management | Appetite Suppressants | Obesity treatment |
| Cardiovascular Research | Adrenergic Modulators | Impact on heart rate and blood pressure |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aromatic Substituent Variations
- 3-Methyl-3-phenyl-1-butanamine hydrochloride (): Replaces the p-tolyl group with a phenyl ring.
- (S)-1-(p-Tolyl)butan-1-amine hydrochloride ():
- 3-(Indolin-1-yl)-1-(p-tolyl)butan-1-amine ():
Heterocyclic Derivatives
Stereochemical and Positional Isomerism
- (R)-1-(m-Tolyl)butan-1-amine hydrochloride (): Positional isomer (m-tolyl vs. p-tolyl) and enantiomeric form. Enantiomeric differences could lead to distinct pharmacological activities .
- Bitertanol (): Contains a 1,2,4-triazole substituent and biphenyl group. Demonstrates how bulky substituents and heterocycles enhance fungicidal activity, suggesting that similar modifications in the target compound might expand its applications .
Physical Properties
*Inferred from analogs in and .
Preparation Methods
Initial Condensation Reaction
- Reagents : Hexone, methane amide, ammonium formate.
- Reaction Conditions : The mixture is heated to a temperature range of 120–170 °C and reacted for approximately 19–21 hours.
- Process : The reaction forms an intermediate oil phase product ("middle product a") which is subsequently isolated by cooling and water extraction.
- Molar Ratios : Hexone:methane amide:ammonium formate in the range of 0.3–0.5:1:0.5–1.
Formation of Hydrochloride Salt
- The intermediate oil product is reacted with concentrated hydrochloric acid in a reflux setup for 7–9 hours.
- The weight ratio of hydrochloric acid to the reaction product is maintained between 1:2 and 2:5.
- This step yields crude 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride.
Purification
- The crude product is concentrated and evaporated to dryness to obtain a solid.
- The solid is dissolved in water, treated with granular activated carbon (GAC) at 70–80 °C for 30–40 minutes to adsorb impurities.
- Filtration follows, and the filtrate is concentrated again.
- Ethyl acetate is added, and the solution is cooled to near 0 °C to induce crystallization.
- The crystallized product is filtered, washed with ethyl acetate, and dried at 75–85 °C.
- The final product achieves a purity of approximately 99.1–99.5%.
Representative Experimental Data
| Step | Reagents & Amounts (g) | Conditions | Product Yield (g) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hexone (8.3), Methane amide (9), Ammonium formate (9) | 150 °C, 20 h | 9 (oil phase) | - | Intermediate product a |
| 2 | Intermediate (9 g), HCl (20 mL) | Reflux, 8 h | Solid obtained | ~90% | Crude hydrochloride salt |
| 3 | Crude solid, water (20 mL), GAC (0.3 g) | 70–80 °C, 30 min | - | - | Impurity adsorption |
| 4 | Filtrate, ethyl acetate (50 mL) | 0 °C, 3 h crystallization | 6.3 | 99.1% | Final purified product |
Analysis and Findings
- The reaction proceeds efficiently under elevated temperatures with prolonged reaction times to ensure complete conversion.
- The use of ammonium formate and methane amide facilitates the formation of the amine intermediate.
- Hydrochloric acid treatment converts the free amine into its hydrochloride salt, stabilizing the compound and enhancing crystallinity.
- Granular activated carbon treatment is critical for removing organic impurities, significantly improving product purity.
- Crystallization from ethyl acetate at low temperatures further purifies the compound, yielding a high-purity crystalline hydrochloride salt.
- The process is reproducible across different reagent ratios, maintaining consistent purity and yield.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Range/Value | Impact on Product |
|---|---|---|
| Reaction Temperature (Step 1) | 120–170 °C | Influences reaction rate and conversion |
| Reaction Time (Step 1) | 19–21 hours | Ensures completion of condensation |
| Molar Ratio (Hexone:Amide:Formate) | 0.3–0.5:1:0.5–1 | Optimal for intermediate formation |
| HCl to Intermediate Ratio | 1:2 to 2:5 (w/w) | Affects salt formation and yield |
| GAC Treatment Temperature | 70–80 °C | Efficient impurity adsorption |
| Crystallization Temperature | 0 ± 2 °C | High purity crystal formation |
| Final Purity | 99.1–99.5% | Meets pharmaceutical standards |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
